molecular formula C4H4O2 B3189758 3(2H)-Furanone CAS No. 3511-31-7

3(2H)-Furanone

Cat. No. B3189758
CAS RN: 3511-31-7
M. Wt: 84.07 g/mol
InChI Key: LYINKTVZUSKQEQ-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the raw materials used, the reaction conditions, and the yield of the reaction .


Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features. Tools like X-ray crystallography, NMR, and IR spectroscopy are often used for this .


Chemical Reactions Analysis

This would cover the various reactions that the compound undergoes, including its reactivity with other chemicals and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties .

Scientific Research Applications

Fluorescent Organic Dyes

3(2H)-Furanones, a type of five-membered heterocyclic compounds, have been utilized in the synthesis of novel fluorescent organic dyes. Varghese et al. (2015) developed two fluorophores based on the 3-furanone skeleton, demonstrating their efficient solvatochromic properties and potential for bio-analytical applications (Varghese et al., 2015).

Side-Chain Modifications

Nardini et al. (2012) explored the synthesis of a series of 3(2H)-furanones with varied side-chain modifications. These compounds were synthesized through a process involving hydrogenolysis and acid hydrolysis, showing the versatility of 3(2H)-furanone in chemical synthesis (Nardini et al., 2012).

Gold-Catalyzed Reactions

Hu et al. (2013) demonstrated that 3(2H)-Furanones can be efficiently generated from 3-alkynyl oxireno[2,3-b]chromenones using a gold-catalyzed domino reaction. This process involves cyclization, C-C cleavage, nucleophilic addition, oxidation, and further nucleophilic addition, highlighting the potential of 3(2H)-Furanone in complex organic reactions (Hu et al., 2013).

Intestinal Absorption Studies

Stadler et al. (2009) conducted a study on the absorption of 3(2H)-furanones by human intestinal epithelial Caco-2 cells. They found that 3(2H)-furanones are efficiently absorbed and metabolized, suggesting their biological relevance and potential for food and health-related applications (Stadler et al., 2009).

Synthesis of Furan/3(2H)-Furanone Ensembles

Trofimov et al. (2015) achieved a one-pot linkage between furan and 3(2H)-furanone rings using microwave-assisted domino reactions. This method, involving multiple C-H-forming/breaking steps, demonstrates the chemoselective assembly of 5-(2-furyl)-3(2H)-furanones, showcasing the synthetic flexibility of 3(2H)-furanones (Trofimov et al., 2015).

Mechanism of Action

This refers to how the compound interacts at a molecular or cellular level, particularly relevant if the compound has biological activity .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

furan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYINKTVZUSKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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